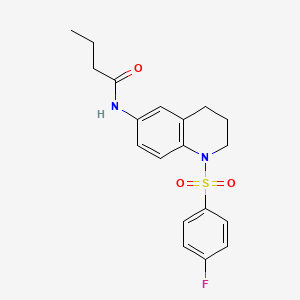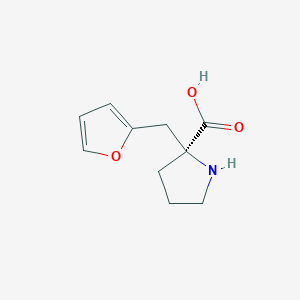
(S)-alpha-(2-furanylmethyl)-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-(2-furanylmethyl)-proline is a chiral amino acid derivative that features a furan ring attached to the alpha carbon of proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-(2-furanylmethyl)-proline typically involves the following steps:
Starting Material: The synthesis begins with the commercially available proline.
Furan Ring Introduction: The furan ring is introduced via a nucleophilic substitution reaction. This involves the reaction of proline with a furan-containing reagent under basic conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as transaminases and lipases are used to catalyze the formation of the desired product with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-(2-furanylmethyl)-proline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, leading to various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Furanones
Reduction: Tetrahydrofuran derivatives
Substitution: Substituted furans
Scientific Research Applications
(S)-alpha-(2-furanylmethyl)-proline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of (S)-alpha-(2-furanylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and proline moiety contribute to its binding affinity and selectivity. The compound can modulate enzymatic activity by acting as a competitive inhibitor or substrate analog .
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-(2-thienylmethyl)-proline: Similar structure but with a thiophene ring instead of a furan ring.
(S)-alpha-(2-pyridylmethyl)-proline: Contains a pyridine ring instead of a furan ring.
Uniqueness
(S)-alpha-(2-furanylmethyl)-proline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Properties
IUPAC Name |
(2S)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSKEZVGMIUIDY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)

![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)
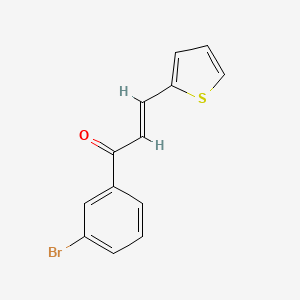

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)
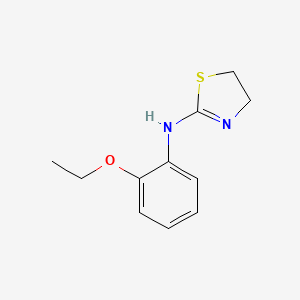
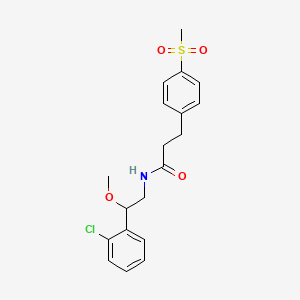
![3-[(3S)-1-[6-(5-methyl-3-oxo-1H-pyrazol-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B2417463.png)
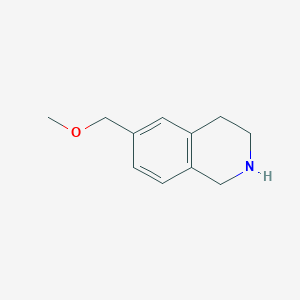

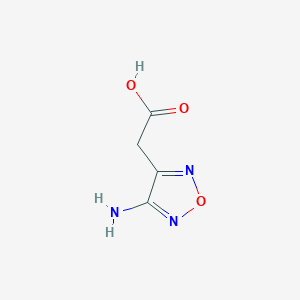
![tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate](/img/structure/B2417468.png)
